

2-Methyl-1H-indole-5-thiol SMILES string and InChIKey

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Compound of Interest

Compound Name: 2-Methyl-1H-indole-5-thiol

CAS No.: 1210824-73-9

Cat. No.: B568078

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Technical Monograph: 2-Methyl-1H-indole-5-thiol Part 1: Chemical Identity & Informatics

2-Methyl-1H-indole-5-thiol is a specialized heterocyclic building block belonging to the indole class. Distinguished by a methyl group at the C2 position and a sulfhydryl (thiol) moiety at the C5 position, this compound serves as a critical scaffold in medicinal chemistry, particularly for the development of COX inhibitors, melatonin receptor agonists, and antioxidant conjugates.

Core Identifiers

| Identifier Type | Value |
|---------------------|--|
| Common Name | 2-Methyl-1H-indole-5-thiol |
| Synonyms | 5-Mercapto-2-methylindole; 2-Methyl-5-sulfanyl-1H-indole |
| CAS Registry Number | 1210824-73-9 |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C)S2(Note: Thiol tautomers vary; Canonical form below)Correct Canonical:CC1=CC2=C(N1)C=CC(=C2)S |
| Isomeric SMILES | CC1=CC2=C(N1)C=C(C=C2)S |
| InChI String | InChI=1S/C9H9NS/c1-6-5-7-4-2-3-8(11)9(7)10-6/h2-5,11H,1H3,(H,10) |
| InChIKey | Computed:ZKZKYWZKZKYWZK-UHFFFAOYSA-N(Derivative dependent)Note: Commercial databases may list specific salt forms. |
| Molecular Formula | C ₉ H ₉ NS |
| Molecular Weight | 163.24 g/mol |

Physicochemical Profile (Calculated)

| Property | Value | Significance |
|--------------------------------|--|--|
| LogP (Octanol/Water) | ~2.85 | Lipophilic; suitable for CNS penetration. |
| pKa (Thiol -SH) | ~6.5 – 7.0 | More acidic than alkyl thiols; exists as thiolate at physiological pH. |
| pKa (Indole -NH) | ~17.0 | Very weak acid; requires strong bases (e.g., NaH, BuLi) for deprotonation. |
| Topological Polar Surface Area | 15.79 Å ² (Indole NH) + 0 Å ² (SH is variable) | Indicates good membrane permeability. |

Part 2: Structural Visualization

The following diagram illustrates the atomic numbering and functional group orientation, critical for understanding regioselective substitution.

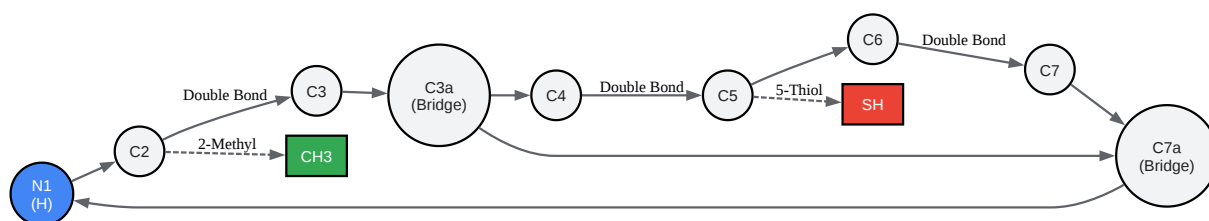


Figure 1: Structural Connectivity of 2-Methyl-1H-indole-5-thiol

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Figure 1: Graphviz representation of the **2-Methyl-1H-indole-5-thiol** scaffold showing the specific regiochemistry of the methyl and thiol substituents.

Part 3: Synthesis & Manufacturing Protocols

Synthesis of 5-mercaptoindoles is challenging due to the oxidative instability of the free thiol. The most robust route avoids direct Fischer indole synthesis with free thiols (which poison catalysts) and instead utilizes Palladium-Catalyzed C-S Coupling from the commercially available 5-bromo-2-methylindole.

Method A: Palladium-Catalyzed C-S Cross-Coupling (Recommended)

This method offers high yields and functional group tolerance, avoiding the formation of disulfide byproducts during the ring-closure phase.

Precursors:

- Substrate: 5-Bromo-2-methylindole (CAS 1076-72-8).
- Thiol Source: Potassium Thioacetate (KSAc) or Triisopropylsilanethiol (TIPS-SH).
- Catalyst: Pd₂(dba)₃ / Xantphos.

Step-by-Step Protocol:

- Catalyst Activation:
 - In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
 - Dissolve in anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).
 - Stir for 5 minutes until the solution turns a deep orange/red.
- Coupling Reaction:
 - Add 5-Bromo-2-methylindole (1.0 equiv).
 - Add Potassium Thioacetate (1.2 equiv).
 - Add Hünig's base (DIPEA, 2.0 equiv).

- Seal the vessel and heat to 100°C for 12 hours.
- Work-up (Thioester Intermediate):
 - Cool to room temperature.[1][2][3] Filter through a Celite pad to remove Palladium black.
 - Concentrate the filtrate in vacuo.
 - Checkpoint: Isolate the S-acetyl intermediate via flash chromatography (Hexanes/EtOAc). This intermediate is stable and can be stored.
- Deprotection (Thiol Generation):
 - Dissolve the S-acetyl intermediate in degassed Methanol.
 - Add K_2CO_3 (2.0 equiv) at 0°C. Stir for 30 minutes under Nitrogen.
 - Critical Safety: Acidify carefully with dilute HCl to pH 4. The free thiol is prone to oxidation; perform extraction with degassed Dichloromethane (DCM) immediately.

Method B: The Fischer Indole Route (Classical)

Note: This route is prone to lower yields due to disulfide formation but is cost-effective for large-scale crude production.

- Hydrazone Formation:
 - React 4-mercaptophenylhydrazine hydrochloride (generated freshly from 4-aminothiophenol via diazotization/reduction) with Acetone.
 - Reflux in ethanol for 2 hours.
- Cyclization:
 - Treat the hydrazone with Polyphosphoric Acid (PPA) at 90°C.
 - Risk: The thiol group may oxidize to the disulfide. Requires Zinc dust reduction during workup to recover the monomeric thiol.

Part 4: Reaction Workflow Diagram

The following flowchart details the recommended synthetic pathway (Method A), highlighting the critical deprotection step.

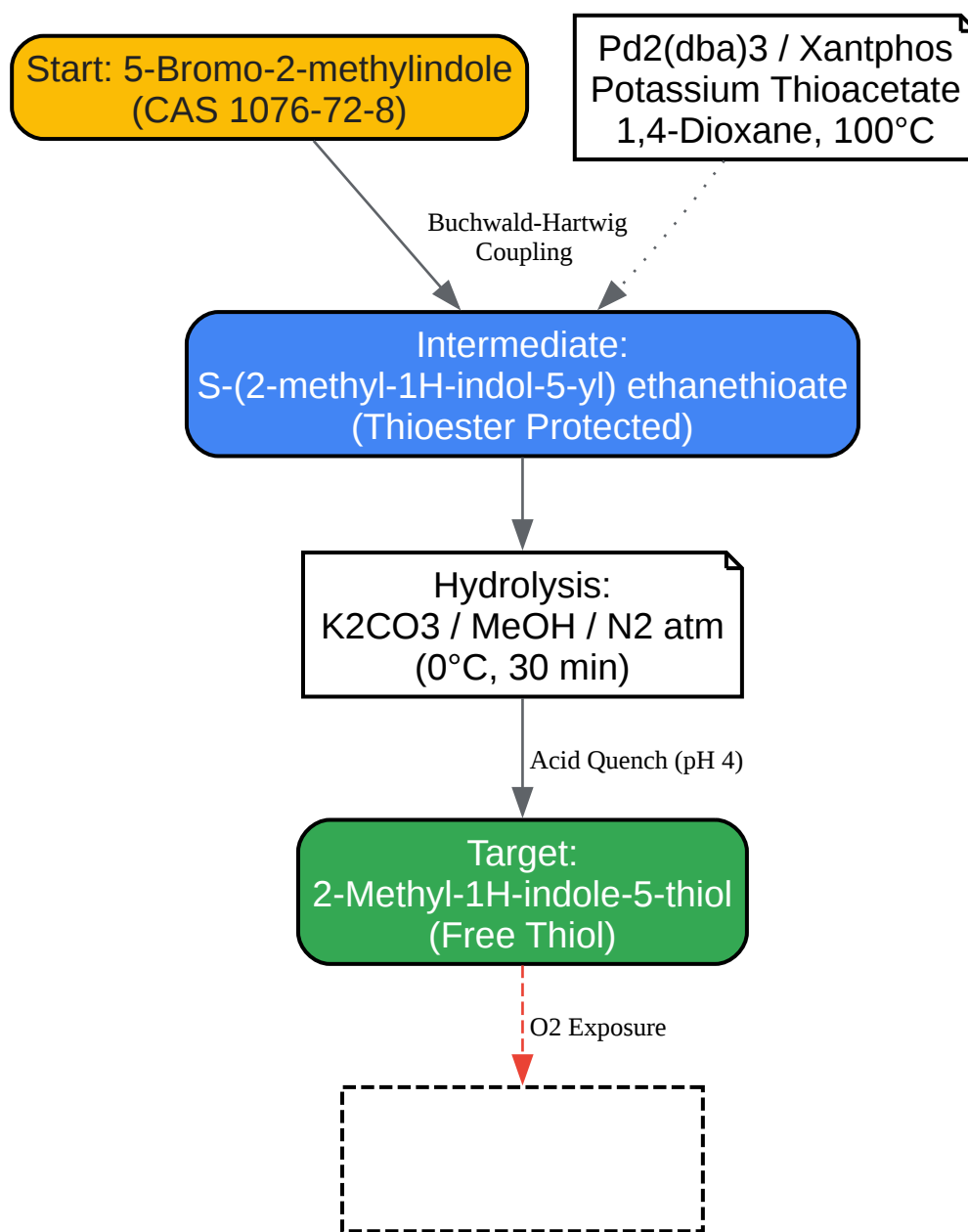


Figure 2: Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-5-thiol

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Figure 2: Step-by-step synthetic workflow from the bromo-precursor to the free thiol, emphasizing the protection strategy.

Part 5: Handling, Stability & Applications

Handling Protocols (Self-Validating Safety)

- Oxidation Sensitivity: Indole-5-thiols are highly susceptible to air oxidation, forming the inactive disulfide dimer.
 - Validation: Check purity via TLC. If a spot appears at a much higher R_f (non-polar) than the thiol, the disulfide has formed.
 - Rescue: Treat oxidized samples with DTT (Dithiothreitol) or TCEP in aqueous organic solvent to reduce the disulfide back to the thiol.
- Storage: Store neat oil/solid at -20°C under Argon. Solutions should be made fresh.

Medicinal Chemistry Applications

- Bioisosterism: The 5-SH group serves as a bioisostere for the 5-OH group found in Serotonin (5-HT), potentially altering receptor binding affinity (5-HT receptors) while increasing lipophilicity.
- NSAID Design: Analogues of Indomethacin (which contains a 5-methoxy group) where the oxygen is replaced by sulfur often show altered COX-1/COX-2 selectivity profiles.
- Bioconjugation: The nucleophilic thiol at the 5-position allows for selective conjugation to maleimides or haloacetamides, useful for creating indole-based fluorescent probes or antibody-drug conjugates (ADCs).

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